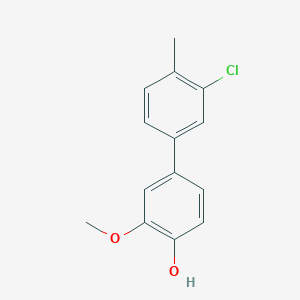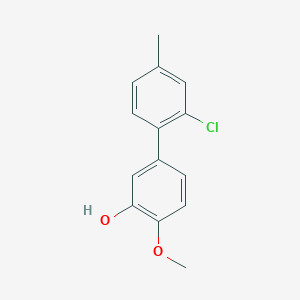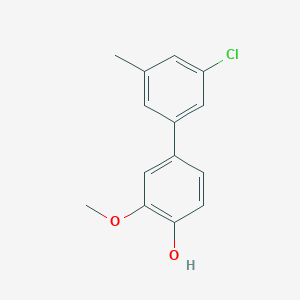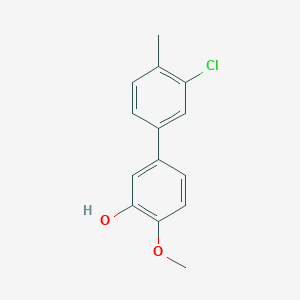
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% (4-CMP-2-MP) is a compound belonging to the class of phenols, which is a group of aromatic organic compounds containing a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. 4-CMP-2-MP is a versatile compound used in many scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood. It is known to interact with various enzymes, receptors, and other proteins in the body. It is thought to act as an inhibitor of certain enzymes, which in turn can affect the metabolism of drugs, hormones, and other molecules. It is also thought to interact with certain receptors, which can affect the binding of other molecules to these receptors.
Biochemical and Physiological Effects
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of drugs and hormones. It has also been shown to interact with certain receptors, which can affect the binding of other molecules to these receptors. In addition, it has been shown to have an effect on the structure and function of proteins and nucleic acids.
Advantages and Limitations for Lab Experiments
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. It is also a versatile compound that can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can degrade over time, so it must be stored properly to maintain its integrity. In addition, it can be toxic in high concentrations, so it must be handled with care.
Future Directions
There are several possible future directions for the use of 4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. One possibility is to further explore its mechanism of action and its effects on biochemical and physiological processes. Another possibility is to study its potential use in drug synthesis and development. Additionally, it could be used to study the structure and function of proteins and nucleic acids. Finally, it could be used to study the inhibition of certain enzymes and the binding of other molecules to receptors.
Synthesis Methods
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 4-chloro-2-methylphenol and 2-methoxyphenol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at room temperature and the product is purified by recrystallization.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is widely used in scientific research applications due to its unique properties. It is a versatile compound that can be used in a variety of applications including drug synthesis, analytical chemistry, and biochemistry. It has been used in studies of drug metabolism, enzyme inhibition, and receptor binding. It has also been used in studies of the structure and function of proteins and nucleic acids.
properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-11(15)4-5-12(9)10-3-6-13(16)14(8-10)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSNVBCPEOGZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685602 |
Source


|
| Record name | 4'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-68-6 |
Source


|
| Record name | 4'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














